N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety and a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common approach is to start with the synthesis of the benzo[d]thiazole and benzo[b]thiophene intermediates. These intermediates are then coupled through a series of reactions involving nitration, amide formation, and other functional group transformations.
Nitration: The benzo[b]thiophene moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amide Formation: The nitrated benzo[b]thiophene is then reacted with benzo[d]thiazole-6-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen or alkyl groups onto the benzo[d]thiazole moiety.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound features a similar benzo[d]thiazole moiety but with different substituents.
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives: These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of the benzo[d]thiazole and benzo[b]thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-12-14(7-10)23-8-17-12)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESZEQQIPRENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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